molecular formula C12H9NO3S B11952823 4-(2-Thienylmethyleneamino)salicylic acid CAS No. 138712-94-4

4-(2-Thienylmethyleneamino)salicylic acid

Katalognummer: B11952823
CAS-Nummer: 138712-94-4
Molekulargewicht: 247.27 g/mol
InChI-Schlüssel: IRKDYMSWCNSRHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Thienylmethyleneamino)salicylic acid is a chemical compound with the molecular formula C12H9NO3S and a molecular weight of 247.27 g/mol It is a derivative of salicylic acid, where the amino group is substituted with a thienylmethylene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Thienylmethyleneamino)salicylic acid typically involves the reaction of salicylic acid with 2-thienylmethyleneamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Thienylmethyleneamino)salicylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Wirkmechanismus

The mechanism of action of 4-(2-Thienylmethyleneamino)salicylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-(2-Thienylmethyleneamino)salicylic acid include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a thienylmethylene group and a salicylic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

138712-94-4

Molekularformel

C12H9NO3S

Molekulargewicht

247.27 g/mol

IUPAC-Name

2-hydroxy-4-(thiophen-2-ylmethylideneamino)benzoic acid

InChI

InChI=1S/C12H9NO3S/c14-11-6-8(3-4-10(11)12(15)16)13-7-9-2-1-5-17-9/h1-7,14H,(H,15,16)

InChI-Schlüssel

IRKDYMSWCNSRHN-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)C=NC2=CC(=C(C=C2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.